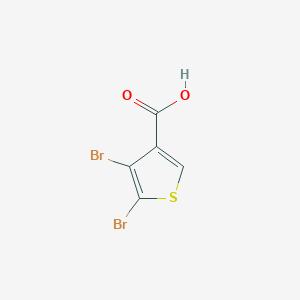

4,5-Dibromothiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dibromothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H2Br2O2S . It has a molecular weight of 285.94 .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring which bears a carboxylic acid group . The presence of bromine atoms on the thiophene ring makes it a halogenated heterocycle .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiophene compounds are known to undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Nanocrystals' Surface Functionalization

4,5-Dibromothiophene-3-carboxylic acid derivatives, like carbodithioate-containing oligo- and polythiophenes, are significant in the surface functionalization of semiconductor and metal nanoparticles or substrates. This process involves a simple synthetic scheme allowing the preparation of functional oligo- and polythiophenes, which can be grafted onto surfaces like CdSe nanocrystals, demonstrating its utility in nanotechnology applications (Querner et al., 2006).

Cross-Coupling Reactions and Synthesis

The compound serves as a crucial intermediate in various regioselective cross-coupling reactions. For instance, it can undergo reactions like the Suzuki reaction to produce various derivatives of thiophenes. This showcases its versatility in synthesizing complex organic molecules, making it valuable in chemical synthesis and material science fields (Đặng Thanh Tùng et al., 2009).

Synthesis of Polythiophene Derivatives

It's also integral in synthesizing and characterizing polythiophene derivatives, which have applications in electronics due to their conductive properties. The preparation of these materials involves complex reactions showcasing the compound's role in advanced material synthesis (Lee et al., 2002).

Luminescence Properties in MOFs

This compound derivatives play a role in creating Metal-Organic Frameworks (MOFs) with luminescence properties. These materials are crucial in various applications, including sensing, imaging, and light-emitting devices, demonstrating the compound's contribution to developing functional materials (Zhang et al., 2014).

Facilitating Spasmolytic Activity Studies

The compound is used in synthesizing thiophene-based derivatives for spasmolytic activity studies, highlighting its role in medicinal chemistry and drug development. It demonstrates the compound's versatility and importance in creating bioactive molecules (Rasool et al., 2020).

Safety and Hazards

The safety information available suggests that personal protective equipment/face protection should be worn when handling 4,5-Dibromothiophene-3-carboxylic acid . It’s also recommended to ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Direcciones Futuras

The future directions of 4,5-Dibromothiophene-3-carboxylic acid and similar compounds lie in their potential applications in the field of electronics. Their exceptional optical and conductive properties make them promising materials for electronic applications . Furthermore, the development of more efficient and environmentally friendly synthesis methods for these compounds is an active area of research .

Mecanismo De Acción

Pharmacokinetics

It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, but actual pharmacokinetic studies are needed to confirm these predictions.

Result of Action

The molecular and cellular effects of 4,5-Dibromothiophene-3-carboxylic acid’s action are currently unknown due to the lack of research on this compound

Propiedades

IUPAC Name |

4,5-dibromothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYZJCDPKDFHPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101079-66-7 |

Source

|

| Record name | 4,5-dibromothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-({4-nitrophenyl}diazenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B428492.png)

![2-[5-[(4-Methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]acetonitrile](/img/structure/B428496.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B428500.png)

![3-(4-Methylphenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428502.png)

![3-(4-Chlorophenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428503.png)

![Ethyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428504.png)

![Ethyl 5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428509.png)

![4-methyl-N-{2-[3-(2-{[(4-methylphenyl)sulfonyl]amino}phenoxy)propoxy]phenyl}benzenesulfonamide](/img/structure/B428510.png)

![4-amino-2,6-dimethyl-3H-pyrimido[1,2-b][1,2,4]triazine-3,8(4H)-dione](/img/structure/B428511.png)

![3-{3-nitrophenyl}-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428514.png)